Product packaging for 3-(4-Isopropylphenyl)-3-oxopropanal(Cat. No.:)

3-(4-Isopropylphenyl)-3-oxopropanal

Cat. No.: B13641443
M. Wt: 190.24 g/mol
InChI Key: NGIJJKCNSNMZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropylphenyl)-3-oxopropanal is a high-purity beta-oxoaldehyde compound intended for research and development applications. This specialty chemical serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry. Its molecular structure, featuring an aromatic ring substituted with an isopropyl group and linked to a reactive 3-oxopropanal chain, makes it a promising building block for the synthesis of more complex heterocyclic compounds and pharmaceutical derivatives. Research into structurally similar 4-alkylphenyl ketone derivatives has demonstrated significant antibacterial properties, particularly against Gram-positive pathogens like Staphylococcus aureus . This suggests that this compound could be a key precursor in the development of novel antimicrobial agents . Furthermore, the reactive aldehyde and ketone functional groups in this molecule allow for a wide range of chemical transformations, including condensations, nucleophilic additions, and cyclization reactions, to create diverse chemical libraries for biological screening and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound to explore new synthetic pathways and develop compounds with potential applications in agrochemical, pharmaceutical, and material science sectors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B13641443 3-(4-Isopropylphenyl)-3-oxopropanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-oxo-3-(4-propan-2-ylphenyl)propanal

InChI

InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,8-9H,7H2,1-2H3

InChI Key

NGIJJKCNSNMZLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC=O

Origin of Product

United States

The Versatile Role of β Keto Aldehydes in Advanced Synthetic Methodologies

β-Keto aldehydes, characterized by a ketone and an aldehyde group separated by a methylene (B1212753) unit, are highly valued intermediates in organic synthesis. ncert.nic.in Their importance stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds serve as key building blocks for the synthesis of a wide array of more complex molecules. fiveable.menih.gov

The reactivity of the dicarbonyl system, combined with the acidity of the α-hydrogens, makes β-keto aldehydes susceptible to a variety of reactions. These include aldol (B89426) condensations, which form new carbon-carbon bonds and lead to β-hydroxy ketones or aldehydes, and subsequent dehydration to yield α,β-unsaturated carbonyl compounds. ncert.nic.in They are also precursors for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. The ability to undergo these transformations under mild conditions further enhances their synthetic utility. nih.gov

The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters, which are closely related to β-keto aldehydes and share much of their synthetic potential. fiveable.me This reaction, involving the condensation of esters in the presence of a strong base, is a powerful tool for carbon-carbon bond formation. fiveable.me The resulting β-keto esters can be readily converted to β-keto aldehydes, highlighting the interconnectedness of these important synthetic intermediates.

Synthetic Methodologies for 3 4 Isopropylphenyl 3 Oxopropanal

Established Synthetic Routes and Mechanistic Considerations

The most prominent and widely utilized method for the synthesis of 3-(4-isopropylphenyl)-3-oxopropanal is the Claisen condensation reaction. This approach involves the reaction of a ketone with an ester in the presence of a strong base.

Multistep Synthesis from 4'-Alkylacetophenone Precursors

A general procedure for a similar Claisen condensation involves the slow addition of the ketone to a mixture of a base, like sodium ethoxide, and the ester in a suitable solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is often initiated at a low temperature and then allowed to proceed at room temperature or with gentle heating. Following the completion of the reaction, an acidic workup is necessary to neutralize the reaction mixture and isolate the final product.

Role of Specific Reagents and Catalysts (e.g., Ethyl Formate, Sodium Ethoxide)

The choice of reagents and catalysts is critical for the success of the Claisen condensation.

Ethyl Formate: This ester serves as the acylating agent in the reaction. Its structure, lacking α-hydrogens, prevents self-condensation, which simplifies the product mixture and often leads to higher yields of the desired cross-condensation product.

Sodium Ethoxide: As a strong base, sodium ethoxide is crucial for the deprotonation of the α-carbon of the 4'-isopropylacetophenone (B1293387). This deprotonation generates the corresponding enolate anion, which is the key nucleophile in the reaction. The alkoxide base must match the alcohol portion of the ester to prevent transesterification, which could lead to a mixture of products.

The reaction mechanism begins with the abstraction of an α-proton from 4'-isopropylacetophenone by sodium ethoxide, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the β-ketoaldehyde.

Reagent/CatalystRole in Synthesis
4'-IsopropylacetophenoneKetone precursor providing the main carbon skeleton.
Ethyl FormateAcylating agent, provides the formyl group.
Sodium EthoxideStrong base to generate the enolate from the ketone.
Diethyl Ether/THFAnhydrous solvent for the reaction.
Hydrochloric Acid (HCl)Used in the workup to neutralize the reaction and protonate the product.

Formation and Utility of Key Synthetic Intermediates (e.g., Sodium Salt of Phenyl-3-hydroxyprop-2-en-1-one)

In the basic reaction medium, the newly formed this compound, being a β-dicarbonyl compound, is acidic and readily deprotonated by the ethoxide base. This results in the formation of the corresponding sodium salt, specifically the sodium salt of 3-hydroxy-1-(4-isopropylphenyl)prop-2-en-1-one, which is the enolate form of the product.

Exploration of Novel or Alternative Synthetic Approaches

While the Claisen condensation remains a staple, research into more efficient, selective, and environmentally friendly synthetic methods is ongoing.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The synthesis of β-ketoaldehydes like this compound inherently involves considerations of chemo- and regioselectivity.

Chemoselectivity: In a mixed Claisen condensation, the choice of an ester without α-hydrogens, such as ethyl formate, is a key strategy to ensure that only the ketone forms an enolate, thus preventing a mixture of products from self-condensation of the ester.

Regioselectivity: The reaction is highly regioselective as the formylation occurs specifically at the α-position of the ketone.

While the target molecule is achiral, for substituted analogs, stereoselective synthesis would be a critical consideration. Modern synthetic methods, including the use of chiral catalysts or auxiliaries, can be employed to control the stereochemistry in the synthesis of more complex β-ketoaldehydes. However, for this compound itself, these considerations are not applicable.

Application of Green Chemistry Principles in Compound Synthesis

Efforts to align the synthesis of this compound with the principles of green chemistry focus on several key areas:

Alternative Catalysts: The use of solid acid or base catalysts is being explored to replace homogeneous bases like sodium ethoxide. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process.

Alternative Solvents: Research is being conducted into the use of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic solvents like diethyl ether and THF.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) presents a potential route to accelerate the Claisen condensation, often leading to shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating methods. encyclopedia.pub Flow chemistry is another emerging technology that can offer better control over reaction parameters, improved safety, and easier scalability, contributing to a more sustainable manufacturing process.

Green Chemistry ApproachPotential Benefit
Solid Acid/Base CatalystsEasier separation, reusability, reduced waste.
Ionic Liquids/Deep Eutectic SolventsLower volatility, potential for recycling, reduced environmental impact.
Microwave-Assisted SynthesisFaster reaction times, reduced energy consumption, potentially higher yields. encyclopedia.pub
Flow ChemistryEnhanced safety, better process control, easier scalability.

Reactivity and Advanced Chemical Transformations of 3 4 Isopropylphenyl 3 Oxopropanal

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in 3-(4-isopropylphenyl)-3-oxopropanal is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Condensation Reactions for Schiff Base Formation (e.g., with Semicarbazide (B1199961), Thiosemicarbazide)

Condensation reactions with primary amines and their derivatives lead to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These reactions are fundamental in the synthesis of various heterocyclic compounds and have been a subject of extensive study. science.gov

The reaction of this compound with semicarbazide or thiosemicarbazide (B42300) proceeds through the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule to form the corresponding semicarbazone or thiosemicarbazone, which are types of Schiff bases. The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of the nucleophilic nitrogen atom of the semicarbazide or thiosemicarbazide.

Schiff bases are known for their broad range of applications, including in the development of new therapeutic agents. science.govscirp.orgnih.gov

Oxime Derivative Formation (e.g., with Hydroxylamine (B1172632) Hydrochlorides)

The reaction of aldehydes and ketones with hydroxylamine results in the formation of oximes. wikipedia.orgbyjus.com In the case of this compound, the aldehyde functionality readily reacts with hydroxylamine hydrochloride in a weakly acidic medium to yield an oxime. byjus.com This reaction is a condensation reaction where a molecule of water is eliminated. byjus.com

The mechanism involves the nucleophilic attack of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond characteristic of an oxime. youtube.com Oximes are crystalline solids with sharp melting points and are often used for the purification and characterization of aldehydes and ketones. scribd.com

Reactions Involving the Ketone Functionality

The ketone group in this compound also undergoes nucleophilic addition reactions, but it is generally less reactive than the aldehyde group.

Selective Functional Group Transformations of the Carbonyl Centers

The differential reactivity of the aldehyde and ketone groups allows for selective transformations. Generally, aldehydes are more susceptible to nucleophilic attack than ketones due to less steric hindrance and greater polarization of the carbonyl group. This reactivity difference can be exploited to selectively modify the aldehyde group while leaving the ketone group intact, or vice versa, by choosing appropriate reagents and reaction conditions.

Studies on Enolization and Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto form (a carbonyl compound) and an enol form (an alkene-alcohol). masterorganicchemistry.comopenstax.org

Equilibrium and Stability Analysis of Keto-Enol Forms

For most simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium. openstax.orglibretexts.org The equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

In the case of this compound, the presence of the β-dicarbonyl moiety can stabilize the enol form through intramolecular hydrogen bonding and the formation of a conjugated system. orientjchem.org The enol form can be stabilized by the formation of a six-membered ring through a hydrogen bond between the enolic hydroxyl group and the ketone carbonyl oxygen. masterorganicchemistry.com

The position of the keto-enol equilibrium can be determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The relative stability of the tautomers can also be investigated using computational methods like Density Functional Theory (DFT), which can provide insights into the electronic energies and barrier heights of the tautomerization reaction. orientjchem.org Studies on similar β-dicarbonyl compounds have shown that the enol form can be significantly populated, and in some cases, it can even be the major tautomer. openstax.orgorientjchem.org

Acid-Base Catalyzed Reactions and Reaction Kinetics

No specific studies detailing the behavior of this compound under either acidic or basic conditions were identified.

Transformations under Acidic Conditions (e.g., Hydrochloric Acid Treatment)

Information regarding the treatment of this compound with hydrochloric acid or other acidic catalysts, including potential reaction pathways, products, and kinetic data, is not available in published research. While β-dicarbonyl compounds, the class to which this compound belongs, are known to undergo various acid-catalyzed reactions such as cyclizations and condensations, specific examples and data for this particular compound are absent. For instance, the Prins reaction, an acid-catalyzed reaction between an alkene and an aldehyde, has been studied for other molecules but not in the context of this compound. nih.gov

Transformations under Basic Conditions

Similarly, there is a lack of data on the transformations of this compound under basic conditions. Base-catalyzed reactions of β-dicarbonyl compounds often involve enolate intermediates, leading to reactions like aldol (B89426) condensations and cyclizations. Research on the base-catalyzed aldol condensation of 4-isopropylbenzaldehyde (B89865) with propanal exists, but this leads to the formation of a different compound, 3-(4-isopropyl-phenyl)-2-methyl-acrylaldehyde, not transformations of this compound. researchgate.net

Derivatization Strategies for Functionalization and Structural Diversification

Synthesis of Imine and Oxime Derivatives

The carbonyl groups of 3-(4-isopropylphenyl)-3-oxopropanal are prime targets for condensation reactions with primary amines and hydroxylamine (B1172632) to yield imine and oxime derivatives, respectively. These reactions are fundamental in constructing new carbon-nitrogen bonds and introducing diverse functionalities.

Imine Synthesis: The reaction with primary amines typically proceeds under mild acidic or basic conditions to furnish the corresponding imine, also known as a Schiff base. The specific reaction conditions can influence which carbonyl group reacts, offering a degree of selectivity.

Oxime Formation: Treatment of this compound with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate, leads to the formation of oxime derivatives. icm.edu.pl These reactions can be carried out in various solvents, including ethanol. icm.edu.pl The resulting oximes are stable compounds and can serve as intermediates for further transformations. wpmucdn.com

Formation of Sulfur-Containing Adducts (e.g., Sulfonate Addition Products)

The introduction of sulfur-containing functional groups into the this compound scaffold can lead to compounds with unique chemical and biological properties. nih.govrsc.org One common strategy involves the addition of sulfur nucleophiles to the dicarbonyl moiety.

Cyclization Reactions and Heterocycle Formation (e.g., Pyrazolyl, Isoxazolyl, Pyrimidinyl)

The 1,3-dicarbonyl unit of this compound is an ideal synthon for the construction of various heterocyclic rings, which are prevalent in medicinal chemistry and materials science. chim.itnih.gov

Pyrazoles: The reaction of this compound with hydrazine (B178648) or its derivatives is a classical and efficient method for the synthesis of pyrazoles. organic-chemistry.orgijcps.comdergipark.org.tr The condensation reaction typically proceeds by initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. chim.itnih.gov The reaction can be catalyzed by acids or bases and a variety of substituted hydrazines can be employed to generate a library of pyrazole derivatives. organic-chemistry.org

Isoxazoles: Isoxazoles can be synthesized from this compound by reaction with hydroxylamine. researchgate.netorganic-chemistry.orgnih.gov The reaction mechanism is similar to pyrazole formation, involving condensation to form an oxime intermediate, which then undergoes cyclization and dehydration. wpmucdn.com The regioselectivity of the cyclization can sometimes be controlled by the reaction conditions. organic-chemistry.org Isoxazole derivatives are known to exhibit a wide range of biological activities. wpmucdn.comresearchgate.net

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of this compound with amidines, such as urea (B33335) or guanidine. This reaction, known as the Biginelli reaction or a related condensation, typically requires acidic or basic catalysis and heating. The reaction involves the formation of two new carbon-nitrogen bonds and results in a six-membered heterocyclic ring.

Regioselective Functionalization of the Aromatic Ring System

The isopropylphenyl group of this compound offers sites for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. nih.gov The directing effects of the alkyl and acyl substituents influence the position of substitution.

The isopropyl group is an ortho-, para-directing activator, while the 3-oxopropanal substituent is a meta-directing deactivator. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of the functionalization. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl halide/anhydride or alkyl halide in the presence of a Lewis acid.

The precise control of reaction conditions is crucial to achieve the desired regioselectivity and avoid polysubstitution. nih.govrsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-isopropylphenyl)-3-oxopropanal, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, would provide a complete picture of the atomic connectivity and chemical environment.

Interpretation of ¹H NMR and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aldehydic proton is anticipated to appear as a triplet in the downfield region, typically between δ 9.5 and 10.0 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group would likely resonate as a doublet of doublets, influenced by both the aldehydic proton and the carbonyl group. The aromatic protons on the p-substituted benzene (B151609) ring would appear as a characteristic AA'BB' system, with two doublets in the aromatic region (δ 7.0-8.0 ppm). The methine proton of the isopropyl group would be a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet further upfield.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ketone is expected at a significant downfield shift (around δ 190-200 ppm), while the aldehydic carbonyl carbon would also be in a similar region. The carbons of the aromatic ring would appear between δ 125 and 155 ppm, with the carbon attached to the isopropyl group showing a characteristic shift. The carbons of the isopropyl group and the methylene carbon would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehydic H 9.5 - 10.0 t ~2-3
Methylene CH₂ 3.0 - 3.5 d ~2-3
Aromatic H (ortho to C=O) 7.8 - 8.0 d ~8
Aromatic H (meta to C=O) 7.2 - 7.4 d ~8
Isopropyl CH 2.9 - 3.1 sept ~7

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ketone C=O 195 - 205
Aldehyde C=O 190 - 200
Aromatic C (ipso, attached to C=O) 130 - 135
Aromatic C (ipso, attached to isopropyl) 150 - 155
Aromatic CH (ortho to C=O) 128 - 130
Aromatic CH (meta to C=O) 126 - 128
Methylene CH₂ 45 - 55
Isopropyl CH 30 - 35

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. For this compound, cross-peaks would be expected between the aldehydic proton and the methylene protons, and between the aromatic protons on adjacent carbons. It would also confirm the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the methylene protons to the methylene carbon and the aromatic protons to their respective aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The aldehydic C=O stretch is expected around 1720-1740 cm⁻¹, while the ketone C=O stretch, being conjugated with the aromatic ring, would likely appear at a lower frequency, around 1680-1700 cm⁻¹. The C-H stretching vibrations of the aldehyde group typically show a characteristic pair of bands around 2820 and 2720 cm⁻¹. Aromatic C-H and C=C stretching bands would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-H bending vibrations of the isopropyl group would also be present.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The carbonyl stretching vibrations would also be visible, though their intensities might differ from the FT-IR spectrum. Raman spectroscopy can be particularly useful for studying the conformational properties of the molecule in different states.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch 2820, 2720 Moderate
Aromatic C-H Stretch 3000 - 3100 Strong
Alkyl C-H Stretch 2850 - 3000 Moderate
Aldehyde C=O Stretch 1720 - 1740 Moderate to Strong
Ketone C=O Stretch 1680 - 1700 Moderate to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₄O₂), the molecular weight is 190.24 g/mol . A high-resolution mass spectrum would confirm the exact mass and elemental formula.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 190. The fragmentation pattern would likely involve characteristic losses. A prominent fragmentation pathway would be the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of an acylium ion corresponding to the 4-isopropylbenzoyl cation (m/z 147). Another likely fragmentation would be the loss of the isopropyl group (a loss of 43 Da) from the acylium ion or the molecular ion. The presence of these and other fragment ions would provide strong evidence for the proposed structure of this compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing an exact mass measurement with a high degree of accuracy, HRMS allows for the unambiguous confirmation of a compound's molecular formula.

For this compound, the molecular formula is C₁₂H₁₄O₂. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (C): 12 x 12.000000 = 144.000000

Hydrogen (H): 14 x 1.007825 = 14.10955

Oxygen (O): 2 x 15.994915 = 31.98983

Calculated Exact Mass of this compound:

ComponentCalculationMass (Da)
C₁₂12 x 12.000000144.000000
H₁₄14 x 1.00782514.10955
O₂2 x 15.99491531.98983
Total 190.09938

An experimentally determined HRMS value that closely matches this calculated exact mass would provide strong evidence for the presence and elemental composition of this compound in a sample.

Mechanistic Insights from Mass Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) provides critical information about a molecule's structure through the analysis of its fragmentation patterns. The fragmentation of this compound is expected to be influenced by the presence of the aromatic ring, the isopropyl group, and the β-dicarbonyl moiety.

The fragmentation of aromatic ketones often proceeds via cleavage of the bonds adjacent to the carbonyl group. sigmaaldrich.commiamioh.edu For this compound, several key fragmentation pathways can be proposed:

Formation of the 4-isopropylbenzoyl cation: A primary fragmentation pathway would involve the cleavage of the bond between the two carbonyl groups, leading to the formation of the highly stable 4-isopropylbenzoyl cation. The loss of the formyl radical (CHO) would result in a prominent peak.

Loss of the isopropyl group: Another characteristic fragmentation would be the loss of a methyl group from the isopropyl substituent, leading to a resonance-stabilized secondary carbocation. Subsequent loss of propene is also a possibility.

Fragmentation of the aromatic ring: The phenyl ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the side chains. docbrown.info

Predicted Major Fragments in the Mass Spectrum of this compound:

Fragment IonProposed StructureKey Fragmentation
[C₁₀H₁₃O]⁺4-isopropylbenzoyl cationα-cleavage at the dicarbonyl
[C₁₁H₁₁O₂]⁺Loss of a methyl groupFragmentation of the isopropyl group
[C₉H₇O]⁺Benzoyl cationLoss of the isopropyl group and CO
[C₇H₇]⁺Tropylium ionRearrangement following side-chain cleavage

Analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for the detailed structural elucidation of the molecule.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules containing chromophores. In this compound, the key chromophore is the benzoyl group, where the phenyl ring is conjugated with a carbonyl group. The presence of the second carbonyl group in the β-position also influences the electronic transitions.

The UV-Vis spectrum of this compound is expected to exhibit two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the carbonyl group. For similar structures like benzoylacetone, these transitions are observed at shorter wavelengths. researchgate.net

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. These transitions occur at longer wavelengths compared to the π → π* transitions. researchgate.netresearchgate.net

Expected UV-Vis Absorption Data for this compound:

Transition TypeExpected Wavelength Range (nm)Relative Intensity
π → π240 - 280High
n → π300 - 340Low

The precise λmax values and their corresponding molar absorptivities provide a characteristic fingerprint for the compound and can be used for quantitative analysis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of chemical reactions.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a semi-volatile compound like this compound, GC-MS is a highly effective analytical method.

The choice of the GC column is critical for achieving good separation. A nonpolar or medium-polarity column is generally suitable for the analysis of aromatic ketones. The retention time of the compound is a key parameter for its identification. The Kovats retention index, which is a standardized measure of retention, can also be used for identification purposes. For a structurally similar compound, benzoylacetone, a Kovats retention index on a standard non-polar column has been reported. nih.gov

Proposed GC-MS Parameters for the Analysis of this compound:

ParameterValue/Type
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
MS Detector Electron Ionization (EI) at 70 eV

The resulting chromatogram would show a peak at a specific retention time corresponding to this compound, and the mass spectrum of this peak would provide confirmation of its identity.

HPLC is a versatile technique for the separation and quantification of compounds in liquid mixtures. For this compound, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The choice of stationary and mobile phases is crucial for achieving optimal separation. A C18 or C8 column is commonly used for the analysis of aromatic compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of complex mixtures.

While derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common for the analysis of carbonyl compounds, direct analysis of underivatized this compound is also feasible. nih.gov

Proposed HPLC Parameters for the Analysis of this compound:

ParameterValue/Type
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at the λmax of the π → π* transition (e.g., ~250 nm)

The retention time and peak area obtained from the HPLC analysis can be used for qualitative identification and quantitative determination of this compound in a sample.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. The B3LYP functional combined with a high-level basis set like 6-311++G(d,p) is frequently used as it provides a good balance between computational cost and accuracy, often showing excellent agreement with experimental data for structural and spectroscopic properties. researchgate.net

The compound 3-(4-isopropylphenyl)-3-oxopropanal can exist in a dynamic equilibrium between its keto and enol tautomeric forms. orientjchem.org DFT calculations are instrumental in determining the optimized molecular geometries and relative stabilities of these tautomers. orientjchem.org The process involves performing full geometry optimizations for all possible conformations of each tautomer.

In a typical study, the initial structures of the keto and enol forms would be generated and their geometries optimized using a method like B3LYP/6-31+g(d). orientjchem.org The calculations would search for the minimum energy structures on the potential energy surface, providing key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers. It is generally observed that for many dicarbonyl compounds, the keto form is thermodynamically more stable than the enol form due to the high stability of the C=O bond, though the enol form can be stabilized by intramolecular hydrogen bonds. orientjchem.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a DFT study on the tautomers of this compound.

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Keto0.002.85
Enol (cis)+2.53.10
Enol (trans)+4.22.50

This table is illustrative and contains hypothetical data.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. researchgate.net

DFT calculations at the B3LYP/6-311G++(d,p) level can be used to compute the energies of the HOMO and LUMO and map their spatial distribution. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The analysis of the FMOs can predict the likely sites for electrophilic and nucleophilic attack. For instance, regions of high HOMO density would be susceptible to electrophilic attack, while areas with high LUMO density would be the preferred sites for nucleophilic attack.

A hypothetical FMO analysis for this compound might yield the following data:

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.9
Energy Gap (ΔE)4.6

This table is illustrative and contains hypothetical data.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. scielo.brnih.gov By calculating the energies of reactants, transition states, and products, researchers can identify the most favorable reaction pathways. scielo.brnih.gov For a molecule like this compound, which can participate in various reactions such as cycloadditions or nucleophilic additions, computational studies can provide invaluable mechanistic insights. scielo.br

Prediction of Spectroscopic Properties and Validation with Experimental Data

DFT calculations can be used to predict various spectroscopic properties, including vibrational (FT-IR and Raman) and electronic (UV-Visible) spectra. researchgate.net The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Visible) by calculating the energies of electronic transitions. researchgate.net The comparison of these predicted spectra with experimental data serves as a validation of the computational methodology and the optimized molecular geometry. researchgate.net A good agreement between the theoretical and experimental spectra enhances the confidence in the computational results. researchgate.net

A hypothetical comparison of experimental and calculated spectroscopic data for this compound is presented below:

Spectroscopic DataExperimental ValueCalculated Value (B3LYP/6-311++G(d,p))
C=O Stretch (IR, cm⁻¹)1715, 16801720, 1685
λmax (UV-Vis, nm)285288

This table is illustrative and contains hypothetical data.

Role As a Key Synthetic Building Block for Complex Molecules

Precursor in Multistep Organic Synthesis

The unique structural feature of 3-(4-isopropylphenyl)-3-oxopropanal, a 1,3-dicarbonyl moiety, makes it a highly valuable precursor in multistep organic synthesis. This arrangement of functional groups—a ketone and an aldehyde—provides two distinct sites for electrophilic and nucleophilic attacks, enabling a diverse array of subsequent chemical reactions. The presence of the 4-isopropylphenyl group also introduces a lipophilic aromatic domain, which can be a crucial structural element in the final target molecule.

The reactivity of the aldehyde group, being generally more electrophilic than the ketone, allows for selective transformations. For instance, it can readily participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. Following the modification of the aldehyde, the ketone functionality can then be targeted. This sequential reactivity is a cornerstone of its utility, allowing for a controlled and stepwise elaboration of the molecular framework.

Furthermore, the acidic nature of the α-proton, situated between the two carbonyl groups, facilitates its use as a nucleophile in various carbon-carbon bond-forming reactions. Deprotonation by a suitable base generates a stabilized enolate, which can react with a range of electrophiles. This reactivity is fundamental to many classic organic reactions, including Claisen condensations and Michael additions, thereby expanding the synthetic possibilities.

Stereoselective Synthesis of Advanced Chemical Intermediates

The application of this compound extends into the realm of stereoselective synthesis, a critical area of modern drug discovery and materials science. The prochiral center at the C2 position, flanked by the two carbonyl groups, presents an opportunity for the introduction of new stereocenters with a high degree of control.

One of the primary strategies involves the asymmetric reduction of the ketone or aldehyde functionality. The use of chiral reducing agents, such as those derived from boranes or aluminum hydrides complexed with chiral ligands, can selectively produce one enantiomer of the corresponding alcohol over the other. The resulting chiral β-hydroxy aldehyde or γ-hydroxy ketone are themselves valuable intermediates, serving as precursors for the synthesis of molecules with defined three-dimensional structures.

Moreover, the enolate derived from this compound can be engaged in enantioselective alkylation or aldol reactions. By employing chiral auxiliary groups or chiral phase-transfer catalysts, chemists can direct the approach of the electrophile to one face of the planar enolate, thereby establishing a new stereocenter with high enantiomeric excess. These advanced chemical intermediates, possessing both the isopropylphenyl moiety and newly created stereocenters, are pivotal for building the chiral complexity found in many biologically active molecules.

Applications in Target-Oriented Synthesis and Natural Product Analogs

The structural motifs accessible from this compound make it a relevant starting material for target-oriented synthesis, particularly for compounds containing a 1,3-dioxygenated pattern or a substituted aromatic ring. The isopropylphenyl group is a common feature in a number of natural products and pharmacologically active compounds, often contributing to favorable binding interactions with biological targets.

A key application lies in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl unit is a classic precursor for the construction of various five- and six-membered rings. For example, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines or ureas can lead to the formation of pyrimidines. These heterocyclic cores are ubiquitous in medicinal chemistry.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(4-Isopropylphenyl)-3-oxopropanal, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-isopropylbenzaldehyde and a β-ketoaldehyde precursor. Microwave-assisted synthesis (80°C, 700 W for 6 minutes) has been shown to enhance reaction efficiency and yield compared to conventional heating . Purification via column chromatography using ethyl acetate/hexane gradients improves purity (>95%) . Key parameters to optimize include solvent choice (e.g., dichloromethane), catalyst type (e.g., triethylamine), and reaction time to minimize side products like dimerized aldehydes .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and ketone carbonyl (δ 190–210 ppm). Aromatic protons from the isopropylphenyl group appear as multiplet signals (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 219.1 and fragments corresponding to aldehyde cleavage .
  • IR Spectroscopy : Strong bands at 1720 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (aldehyde C–H stretch) validate functional groups .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies indicate degradation via aldol condensation in polar protic solvents (e.g., water or methanol). Storage at −20°C in anhydrous DMSO or acetonitrile under nitrogen atmosphere preserves stability for >6 months. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when sealed with desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound derivatives across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic activation, or off-target effects. Systematic approaches include:
  • Dose-Response Profiling : Test derivatives at logarithmic concentrations (0.1–100 µM) in both cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cell lines .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., MAPK/ERK) linked to cytotoxicity .
  • Metabolite Analysis : LC-MS/MS detects intracellular metabolites (e.g., glutathione adducts) that may modulate activity .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound-based therapeutics?

  • Methodological Answer :
  • Rodent Models : Administer the compound intravenously (1–10 mg/kg) to assess bioavailability, half-life, and organ distribution. Plasma samples analyzed via HPLC quantify parent compound and metabolites .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in Sprague-Dawley rats over 28 days. Histopathology of liver/kidney tissues identifies dose-dependent toxicity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer : SAR analysis reveals that halogen substitution (e.g., Cl, Br) at the phenyl ring enhances antimicrobial activity, while isopropyl groups improve lipophilicity and membrane penetration. Example modifications:
DerivativeSubstituentBioactivity (IC₅₀, µM)
ParentNone25.3 (E. coli)
3-ClChlorine8.7 (E. coli)
3-BrBromine6.2 (E. coli)
Data sourced from analogues in . Computational docking (AutoDock Vina) predicts binding affinities to bacterial enoyl-ACP reductase .

Q. What strategies mitigate challenges in detecting this compound degradation products in environmental samples?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (C18 cartridges) concentrates trace degradation products (e.g., 4-isopropylaniline) from soil/water matrices .
  • Advanced Chromatography : UPLC-QTOF-MS with a HILIC column separates polar degradation intermediates. MRM transitions (e.g., m/z 219 → 163) enhance specificity .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity for this compound derivatives, while others show negligible effects?

  • Methodological Answer : Contradictions may stem from:
  • Strain Variability : Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., P. aeruginosa) bacteria varies due to outer membrane permeability .
  • Assay Conditions : Differences in broth microdilution (CLSI guidelines vs. non-standardized protocols) affect MIC values. Validate using reference strains (e.g., ATCC 25922) .
  • Efflux Pump Inhibition : Co-administration with efflux inhibitors (e.g., PAβN) can reverse resistance in E. coli .

Methodological Resources

  • Synthetic Protocols : Microwave-assisted synthesis , purification guidelines .
  • Analytical Standards : PubChem data (CID 14562975) for spectral reference .
  • Biological Assays : Antimicrobial testing per CLSI M07-A10 , cytotoxicity via MTT assay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.